molecular formula C9H7BrN2O B1294198 4-(4-Bromophenyl)isoxazol-5-amine CAS No. 925007-32-5

4-(4-Bromophenyl)isoxazol-5-amine

Cat. No. B1294198
M. Wt: 239.07 g/mol
InChI Key: DHBUAOKIJSWCEB-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)isoxazol-5-amine is a compound that belongs to the class of organic compounds known as isoxazoles, which are characterized by a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms. The presence of a bromophenyl group attached to the isoxazole ring suggests potential for various chemical reactions and biological activities.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the base-induced decomposition of phenylisoxazole derivatives to cyanoenolate anions has been studied, indicating a mechanism involving the abstraction of a proton and scission of the N–O bond . Additionally, the reaction of o-bromophenyl isocyanide with primary amines under CuI catalysis can yield benzimidazoles, which suggests potential synthetic routes for related bromophenyl isoxazole compounds .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be elucidated using techniques such as vibrational and electronic absorption spectroscopy. For example, the FT-IR and FT-Raman spectra of a related compound, 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, were measured, and the equilibrium geometry and bonding features were analyzed using DFT methods . Such studies provide insights into the molecular structure and electronic properties of bromophenyl isoxazole derivatives.

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions. For instance, the reaction of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine can lead to the formation of imidazo[1,2-a]pyridines and indoles, depending on the substituents present on the phenyl group . This indicates that 4-(4-bromophenyl)isoxazol-5-amine could potentially undergo similar transformations under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be influenced by their molecular structure. For example, the crystal structure of a related compound, 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole, was characterized, revealing the dihedral angles between the rings and the stabilization of the crystal structure through various interactions . These properties are crucial for understanding the behavior of 4-(4-Bromophenyl)isoxazol-5-amine in different environments and could inform its potential applications.

Relevant Case Studies

Case studies involving bromophenyl isoxazole derivatives can provide insights into their potential applications. For instance, the antimicrobial activity of novel triazol derivatives containing a 4-bromobenzyl moiety was investigated, demonstrating the biological relevance of bromophenyl-containing compounds10. Additionally, the degradation kinetics of a brominated naphthoquinone isoxazole derivative were studied using UV spectrophotometry, highlighting the importance of stability studies for these compounds .

Future Directions

Isoxazoles still attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Therefore, it is not surprising that a large number of publications appear annually on the synthesis of new representatives of isoxazoles .

properties

IUPAC Name

4-(4-bromophenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBUAOKIJSWCEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(ON=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650168
Record name 4-(4-Bromophenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)isoxazol-5-amine

CAS RN

925007-32-5
Record name 4-(4-Bromophenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-4-(4-bromophenyl)isoxazole
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